

GPR88 Agonist 3: A Technical Guide to Pharmacokinetics and Brain Penetrance

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Compound of Interest		
Compound Name:	GPR88 agonist 3	
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Abstract

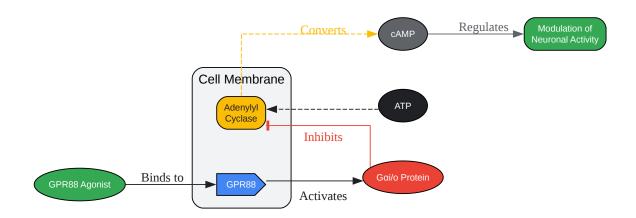
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1] The development of potent and selective GPR88 agonists is a key step towards validating this target and advancing novel therapeutics. This technical guide provides an indepth overview of the pharmacokinetic properties and brain penetrance of GPR88 agonists, with a focus on the available data for compounds in this class. While specific pharmacokinetic data for a compound designated "GPR88 agonist 3" is limited in publicly available literature, this guide will utilize data from other well-characterized GPR88 agonists, such as RTI-13951-33 and GPR88 agonist 2, to provide a comprehensive understanding of the key parameters and experimental methodologies relevant to the development of brain-penetrant GPR88-targeted therapeutics.

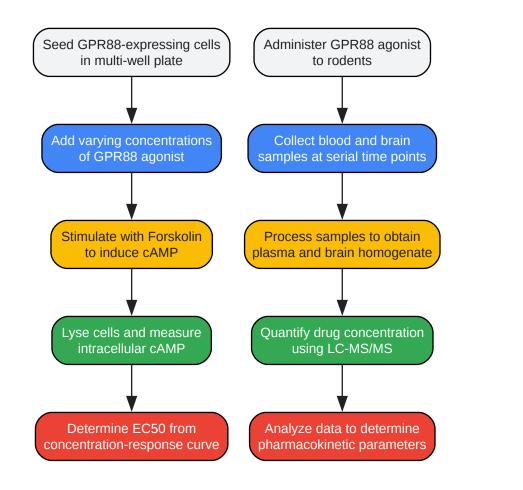
GPR88 Signaling Pathway

Activation of GPR88 by an agonist initiates a signaling cascade that modulates neuronal excitability. GPR88 couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. [2][3] This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes.[2][4] The reduction in cAMP



signaling is thought to be the primary mechanism by which GPR88 exerts its effects on neuronal function.[3]







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